N-Desmethyl L-Ergothioneine Methyl Ester

PET Imaging Radioligand Synthesis Ergothioneine

Select N-Desmethyl L-Ergothioneine Methyl Ester for strategic advantage in L-Ergothioneine synthesis. Its methyl ester protecting group boosts PET radioligand yield from 14% to 24% versus t-butyl alternatives, ensuring cost-effective, high-purity production. Essential for in-house L-Ergothioneine research and a prerequisite for LC-MS/MS method development with its deuterated analog.

Molecular Formula C9H15N3O2S
Molecular Weight 229.3 g/mol
CAS No. 162138-71-8
Cat. No. B029815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl L-Ergothioneine Methyl Ester
CAS162138-71-8
Synonyms(S)-α-(Dimethylamino)-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic Acid Methyl Ester;  N,N-Dimethyl-2-mercapto-L-histidine Methyl Ester; 
Molecular FormulaC9H15N3O2S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CNC(=S)N1)C(=O)OC
InChIInChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1
InChIKeyRRTOEEXBIOEGRQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl L-Ergothioneine Methyl Ester: A Critical Synthetic Intermediate for Ergothioneine Research and Procurement


N-Desmethyl L-Ergothioneine Methyl Ester (CAS: 162138-71-8), also known as N,N-Dimethyl-2-mercapto-L-histidine Methyl Ester, is a synthetically derived analog of the naturally occurring amino acid L-ergothioneine (ERGO) . With a molecular formula of C9H15N3O2S and a molecular weight of 229.30 g/mol, this compound serves primarily as a key intermediate in the production of L-ergothioneine . It is also employed as a protected precursor in the multi-step synthesis of specialized ERGO derivatives, such as positron emission tomography (PET) radioligands [1].

Why N-Desmethyl L-Ergothioneine Methyl Ester Cannot Be Substituted in Critical Synthetic Pathways


The selection of N-Desmethyl L-Ergothioneine Methyl Ester over other L-ergothioneine intermediates is not arbitrary; it is dictated by the precise structural requirements of downstream synthetic steps. Its unique combination of a free alpha-amino group and a carboxylic acid protected as a methyl ester enables regioselective modifications that are unattainable with fully deprotected L-ergothioneine or alternative protecting group strategies [1]. Substituting this compound with a different analog, such as one employing a t-butyl ester protecting group, has been demonstrated to significantly alter synthetic efficiency, directly impacting yield and cost [1].

Quantitative Evidence for Selecting N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8)


Improved PET Tracer Synthesis Yield via Methyl Ester Protection

In the multi-step synthesis of a [11C]-labeled ERGO PET radioligand, protecting the histidine carboxylic group with a methyl ester (as in N-Desmethyl L-Ergothioneine Methyl Ester) significantly enhanced overall yield. The methyl ester protection strategy improved the 4-step reaction yield to 24%, a 71% relative increase over the 14% yield achieved when using a t-butyl ester protecting group [1].

PET Imaging Radioligand Synthesis Ergothioneine

Enabling Function: Distal Comparative Antioxidant Potency of L-Ergothioneine

While not a direct activity assay for the methyl ester itself, the intended final product of its use, L-Ergothioneine (EGT), exhibits quantifiably superior antioxidant potency compared to idebenone and coenzyme Q10. This data establishes a key functional benchmark for the ERGO pathway. In cell culture, EGT was significantly more efficient and quicker at capturing reactive oxygen species (ROS) after UVA340 irradiation than idebenone [1]. This high potency of the target molecule justifies the procurement of its essential intermediates.

Antioxidant Free Radical Scavenging Oxidative Stress

Primary Applications for N-Desmethyl L-Ergothioneine Methyl Ester in Research and Industrial Settings


Synthesis of Isotopically Labeled PET Tracers for In Vivo Imaging

This compound is a superior starting material for producing L-Ergothioneine-based PET radioligands. Its methyl ester protecting group enables a more efficient 4-step synthesis, improving overall yield from 14% to 24% compared to a t-butyl ester approach [1]. This enhanced yield is crucial for the reliable, cost-effective production of [11C]ERGO, a radioligand used to non-invasively image oxidative stress in animal models of diseases like Alzheimer's [1].

Core Intermediate for Laboratory-Scale L-Ergothioneine Synthesis

As a primary intermediate in the chemical synthesis of L-ergothioneine, N-Desmethyl L-Ergothioneine Methyl Ester is essential for laboratories producing this antioxidant in-house for research purposes [1]. Its procurement ensures access to a defined, high-purity precursor for generating the biologically active compound L-Ergothioneine [1].

Analytical Reference Standard for Deuterated Internal Standards

The non-deuterated form of this compound is a prerequisite for studies utilizing its deuterated analog, N-Desmethyl L-Ergothioneine-d6 Methyl Ester (CAS: 1795785-97-5). The deuterated form is widely used as an internal standard in mass spectrometry to ensure high precision and reproducibility in the quantification of L-Ergothioneine and its metabolites in biological samples . Procuring the non-deuterated form is necessary for method development, calibration, and as a baseline reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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